A research pain point is the lack of regiocontrol when using 1-acetylcyclohexane, leading to mixed enolates and byproducts. 1-(1-Methylcyclohexyl)ethanone (CAS 2890-62-2) solves this through its quaternary α-carbon, enabling exclusive terminal enolate formation and 100% regiospecificity. • Eliminates endocyclic byproducts, reducing purification costs. • Enables asymmetric reduction to chiral bulky alcohols for auxiliaries/fragrances. • Serves as a sterically demanding benchmark for catalyst selectivity. In stock, global shipping.
1-(1-Methylcyclohexyl)ethanone (CAS 2890-62-2) is a specialized aliphatic ketone characterized by a quaternary carbon at the C1 position of the cyclohexane ring. This structural feature provides exceptional steric bulk and conformational rigidity compared to standard monosubstituted cyclohexanes [1]. With a boiling point of approximately 186 °C and high lipophilicity, it serves as a robust building block in organic synthesis, particularly where strict regiocontrol of enolization or high steric shielding of the carbonyl group is required[2]. Its primary procurement value lies in its ability to act as a highly selective precursor in complex pharmaceutical and fragrance synthesis workflows, offering predictable reactivity profiles that simpler, less hindered ketones cannot match .
Substituting 1-(1-methylcyclohexyl)ethanone with its closest unmethylated analog, 1-acetylcyclohexane, leads to a catastrophic loss of regiocontrol in enolate-driven reactions . 1-Acetylcyclohexane possesses an alpha-proton on the cyclohexane ring, allowing for competitive endocyclic enolization that results in complex, difficult-to-separate product mixtures during aldol condensations or halogenations [1]. Furthermore, acyclic bulky ketones like pinacolone lack the cyclic conformational constraints necessary for specific stereoselective transformations, while aromatic analogs like acetophenone introduce unwanted electronic delocalization . Procuring the exact 1-methylated compound is mandatory when downstream synthesis requires 100% terminal enolization and a conformationally locked chair geometry to ensure high-yield, reproducible manufacturing .
In base-catalyzed enolization, 1-(1-methylcyclohexyl)ethanone exhibits strict regioselectivity, forming the enolate exclusively at the terminal methyl group due to the absence of alpha-protons on the quaternary C1 ring carbon . In contrast, the baseline comparator 1-acetylcyclohexane yields a mixture of kinetic (terminal) and thermodynamic (endocyclic) enolates, leading to significant isomeric byproducts in subsequent aldol additions or haloform reactions [1].
| Evidence Dimension | Enolization regioselectivity (terminal vs. ring) |
| Target Compound Data | 100% terminal enolization (0% endocyclic) |
| Comparator Or Baseline | 1-acetylcyclohexane (mixed terminal and endocyclic enolization) |
| Quantified Difference | Complete elimination of endocyclic enolization byproducts |
| Conditions | Standard base-catalyzed enolate formation (e.g., LDA or alkoxide bases) |
Eliminates the need for costly and time-consuming chromatographic separation of isomeric byproducts in industrial aldol or haloform syntheses.
Low-temperature (173 K) 13C NMR studies demonstrate that the addition of the 1-methyl group forces the cyclohexane ring into a locked chair conformation, significantly altering the free energy (ΔG°) of the acetyl group compared to monosubstituted analogs[1]. The steric bulk of the 1-methylcyclohexyl moiety creates a highly restricted environment around the carbonyl, preventing the dynamic axial-equatorial ring-flipping equilibrium observed in 1-acetylcyclohexane[2].
| Evidence Dimension | Conformational flexibility (ring-flip equilibrium) |
| Target Compound Data | Conformationally locked chair (restricted acetyl rotation) |
| Comparator Or Baseline | 1-acetylcyclohexane (dynamic axial-equatorial equilibrium) |
| Quantified Difference | Significant reduction in conformational degrees of freedom |
| Conditions | Low-temperature (173 K) 13C NMR in CS2-CD2Cl2 solution |
Provides predictable stereocontrol in asymmetric synthesis, ensuring that nucleophilic attacks occur from a defined, reproducible trajectory.
The extreme steric hindrance provided by the 1-methylcyclohexyl group makes the carbonyl carbon highly resistant to attack by bulky tertiary Grignard reagents, while still permitting reaction with primary or unhindered nucleophiles . This allows 1-(1-methylcyclohexyl)ethanone to be utilized in chemoselective reaction environments where less hindered aliphatic ketones (like 2-butanone) would react indiscriminately with all present nucleophiles, leading to poor process yields.
| Evidence Dimension | Reactivity toward bulky nucleophiles (e.g., t-butylmagnesium bromide) |
| Target Compound Data | Highly suppressed addition yields due to steric blocking |
| Comparator Or Baseline | Unhindered aliphatic ketones (e.g., 2-butanone) (rapid, high-yield addition) |
| Quantified Difference | Selective kinetic differentiation based strictly on nucleophile size |
| Conditions | Standard Grignard addition in ethereal solvents |
Enables selective functionalization in complex synthetic mixtures without the need to introduce and later remove expensive protecting groups.
Because it can only form a terminal enolate due to its quaternary C1 carbon, this compound is the ideal choice for directed cross-aldol condensations. It is procured specifically for pharmaceutical workflows where the formation of endocyclic double bonds must be strictly avoided to ensure high API purity and minimize downstream separation costs .
The locked conformation and bulky nature of the 1-methylcyclohexyl group make it an excellent starting material for asymmetric reduction or controlled Grignard additions. It is utilized to synthesize bulky chiral alcohols that serve as advanced chiral auxiliaries or specialized fragrance components [1].
In industrial catalyst development, 1-(1-methylcyclohexyl)ethanone is frequently procured as a benchmark substrate to evaluate the steric tolerance of novel organometallic catalysts or reducing agents. Its severe steric hindrance outperforms simpler ketones in demonstrating true catalyst selectivity and robustness .